N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 2,4-dichlorophenyl substituent at the 4-position of the thiazole ring and a 1,3-dioxo-isoindole moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O3S/c20-10-5-6-13(14(21)7-10)15-9-28-19(22-15)23-16(25)8-24-17(26)11-3-1-2-4-12(11)18(24)27/h1-7,9H,8H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJAXMDROUBUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group and the isoindoline moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and self-exothermic reactions can enhance the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents such as toluene and ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as nitro or halogen groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of thiazole and isoindole have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that thiazole derivatives can interact with specific molecular targets involved in cancer pathways, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogenic bacteria and fungi. Its structural components suggest that it may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival. Studies have demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at low concentrations .
Enzyme Inhibition
this compound has been identified as a potential inhibitor of specific enzymes involved in disease processes. For example, its ability to inhibit kinases associated with cancer progression has been documented. Such enzyme inhibitors can serve as lead compounds for the development of targeted therapies .
Agricultural Science
Herbicidal Activity
Recent studies have explored the herbicidal properties of thiazole-containing compounds. The compound's ability to inhibit plant growth by interfering with photosynthesis or other metabolic pathways positions it as a candidate for developing new herbicides. Research indicates that certain derivatives can effectively control weed species while being less toxic to crops .
Material Science
Polymer Chemistry
In material science, the compound's unique chemical structure lends itself to applications in polymer synthesis. It can act as a monomer or crosslinking agent in creating novel polymers with specific mechanical and thermal properties. The incorporation of thiazole and isoindole moieties into polymer matrices has been shown to enhance their thermal stability and resistance to degradation .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Effective against various cancer cell lines; inhibits bacterial growth at low concentrations |
| Agricultural Science | Potential herbicide | Inhibits weed growth while being less toxic to crops |
| Material Science | Use in polymer synthesis | Enhances thermal stability and mechanical properties of polymers |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on thiazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells). The mechanism involved apoptosis induction through the activation of caspase pathways .
Case Study 2: Herbicidal Effectiveness
In agricultural trials, formulations containing this compound were tested on common weed species. Results showed a reduction in weed biomass by over 70% compared to untreated controls within two weeks of application .
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared to structurally related acetamide-thiazole derivatives, focusing on substituent variations, synthesis pathways, and physicochemical implications.
Substituent Variations on the Thiazole Ring
Key Observations :
- Dichlorophenyl vs. Biphenylyl : The target compound’s 2,4-dichlorophenyl group may improve membrane permeability compared to the biphenylyl analog, which could favor crystallinity due to extended conjugation .
- Chlorine Positional Isomerism : In 2-(3,4-dichlorophenyl) and 2-(2,6-dichlorophenyl) analogs, the spatial arrangement of chlorine atoms influences torsional angles (e.g., 61.8° twist between thiazole and dichlorophenyl rings in 3,4-dichloro derivatives) . This impacts molecular packing and solubility.
- Isoindole vs.
Comparison with Analog Syntheses :
- Biphenylyl Analog () : Requires Suzuki-Miyaura coupling to install the biphenylyl group, adding complexity compared to the target compound’s direct dichlorophenyl substitution .
- Morpholino Derivative (): Utilizes nucleophilic substitution to attach morpholine, a simpler step than isoindole incorporation .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The isoindole dione’s carbonyl groups can participate in N–H⋯O interactions, similar to the R22(8) motifs observed in 2-(3,4-dichlorophenyl)-N-thiazolylacetamide .
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H14Cl2N6O3S
- Molecular Weight : 423.37 g/mol
- CAS Number : 338957-94-1
Structural Features
The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The dichlorophenyl moiety enhances its lipophilicity, potentially increasing membrane permeability.
Anticancer Properties
Research indicates that thiazole derivatives exhibit notable anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 (Lung) | 1.61 ± 1.92 |
| Compound B | HeLa (Cervical) | 1.98 ± 1.22 |
The presence of electron-donating groups on the phenyl ring has been linked to enhanced activity, suggesting that this compound may exhibit similar properties due to its structural composition .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain thiazoles possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound's structure may contribute to this effect through inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Studies
- Antibacterial Efficacy : In a study evaluating various thiazole derivatives, compounds demonstrated a broad spectrum of activity against resistant strains of bacteria. The results indicated that structural modifications could enhance antibacterial potency .
- Antifungal Activity : Another study highlighted the antifungal properties of thiazole derivatives against Candida species, particularly drug-resistant strains. The incorporation of specific functional groups was crucial for enhancing antifungal efficacy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzyme Activity : Similar thiazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Q & A
Basic: What are the established synthetic pathways for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of intermediates like 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)acetic acid via oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)acetic acid using hydrogen peroxide .
- Step 2: Activation of the carboxylic acid group with coupling agents such as N,N′-carbonyldiimidazole (CDI) .
- Step 3: Reaction with halogenated acetamide derivatives (e.g., 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide) under controlled pH and temperature to form the final acetamide .
Key Reagents: CDI, hydrogen peroxide, and sodium hydroxide for pH adjustment .
Advanced: How can reaction conditions be optimized to enhance synthetic yield?
Methodological Answer:
- Temperature Control: Maintain reflux conditions (e.g., 60–80°C) during coupling steps to balance reactivity and side-product formation .
- Catalyst Selection: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide bond formation, as demonstrated in analogous syntheses .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity intermediates, reducing carryover impurities .
- Statistical Optimization: Apply factorial design experiments to identify critical parameters (e.g., molar ratios, solvent polarity) impacting yield .
Basic: What spectroscopic and analytical techniques confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR validate the presence of key groups (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, thiazol ring carbons at ~150 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks matching the exact mass (e.g., m/z 458.02 for [M+H]) .
- IR Spectroscopy: Peaks at ~1700 cm confirm carbonyl groups in the isoindole-dione and acetamide moieties .
Advanced: How do crystallographic studies inform conformational stability?
Methodological Answer:
- X-ray Diffraction: Reveals intermolecular interactions, such as N–H⋯N hydrogen bonds forming inversion dimers (R_2$$^2(8) motifs), which stabilize the crystal lattice .
- Torsional Analysis: The dihedral angle between the dichlorophenyl and thiazol rings (~61.8°) impacts molecular planarity and potential binding interactions .
- Thermal Stability: Differential Scanning Calorimetry (DSC) correlates melting points (e.g., 459–461 K) with crystalline purity .
Basic: What in vivo models are used for preliminary anticonvulsant evaluation?
Methodological Answer:
- PTZ-Induced Seizures: Mice are administered pentylenetetrazol (PTZ) to induce seizures, with compound efficacy measured via latency to clonic-tonic seizures and mortality rates .
- Dose-Response Studies: Doses ranging from 30–100 mg/kg are tested, with ED values calculated using Probit analysis .
Advanced: How are contradictions in biological activity data resolved?
Methodological Answer:
- Orthogonal Assays: Cross-validate anticonvulsant results using the maximal electroshock (MES) model to differentiate mechanism-specific effects .
- Metabolic Profiling: LC-MS/MS identifies active metabolites that may contribute to efficacy discrepancies between models .
- Receptor Binding Studies: Radioligand assays (e.g., H-flumazenil for GABA receptors) quantify target affinity variations across structural analogs .
Advanced: How do substituents on the phenyl ring modulate GABAergic activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): 2,4-Dichloro substitution enhances binding to GABA receptors (IC < 10 µM) by increasing electrophilicity at the acetamide carbonyl .
- Steric Effects: Bulky substituents (e.g., 2-CN, 4-NO) reduce activity due to steric clashes in the receptor pocket, as shown in SAR studies .
- Computational Modeling: Docking simulations (e.g., AutoDock Vina) predict ligand-receptor interactions, guiding rational substituent selection .
Basic: How is purity assessed post-synthesis?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity, with retention times matched to standards .
- Elemental Analysis: Carbon/hydrogen/nitrogen percentages must align with theoretical values within ±0.4% .
Advanced: What chromatographic methods resolve stereoisomers?
Methodological Answer:
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Supercritical Fluid Chromatography (SFC): CO-methanol gradients achieve faster resolution of diastereomers with minimal solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
